molecular formula C15H17NO4 B070119 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate CAS No. 163229-48-9

1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate

Cat. No. B070119
M. Wt: 275.3 g/mol
InChI Key: UJVYYFYNECMKRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate and related compounds often involves multi-step chemical processes. For instance, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is synthesized through a three-step substitution reaction. This synthesis process typically includes NMR, IR, MS for structure determination, and X-ray diffraction for crystal structure analysis, illustrating the compound's complex synthesis pathway (Yao et al., 2023).

Molecular Structure Analysis

The molecular structure of indole derivatives is often determined using density functional theory (DFT) alongside experimental methods such as X-ray diffraction. These analyses reveal the planarity of the indole ring system and the spatial arrangement of substituent groups, which are crucial for understanding the compound's reactivity and interactions with other molecules. For example, the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows the indole ring system's planarity and the orientation of substituent groups (Thenmozhi et al., 2009).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including cross-dehydrogenative coupling, which is used to functionalize the α carbon of an iminium from tertiary amines. This process highlights the compound's reactivity and its potential for further functionalization, which is essential for synthesizing more complex molecules (Akbari & Faryabi, 2022).

Scientific Research Applications

  • Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin : A series of compounds related to 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate were synthesized, aiming to create analogues of the bis-indole alkaloid topsentin. These compounds were evaluated for anticancer activity against a panel of human tumor cell lines. One compound showed moderate activity against specific lung cancer and CNS cancer cell lines (Carbone et al., 2013).

  • Selective Oxidation of Alcohols : A compound structurally similar to 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate was used as a catalyst for the aerobic oxidation of allylic and benzylic alcohols. This process selectively oxidized these alcohols into α,β-unsaturated carbonyl compounds, showcasing potential utility in organic synthesis (Shen et al., 2012).

  • Palladium-Catalyzed Intramolecular Annulation : Research explored the use of N-substituted 2-bromo-1H-indole-3-carboxaldehydes in palladium-catalyzed reactions to produce various gamma-carboline derivatives. This study contributes to methods for synthesizing complex organic structures, which can have pharmaceutical applications (Zhang & Larock, 2003).

  • Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives : A novel synthesis method using Cu(II) was developed for 1-methyl-1H-indole-3-carboxylate derivatives, emphasizing the functionalization of the α carbon of an iminium from tertiary amines. This method offers a simple procedure with good yields, beneficial for preparing indole derivatives (Akbari & Faryabi, 2023).

  • Synthesis of Anticancer Agents : A method for synthesizing indole-3-substituted-2-benzimidazoles was developed, which showed efficacy as anticancer agents against various cancer cell lines. This research is significant for developing new therapeutic compounds (Anwar et al., 2023).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVYYFYNECMKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383695
Record name 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

CAS RN

163229-48-9
Record name 1-(1,1-Dimethylethyl) 2-methyl 1H-indole-1,2-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163229-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Maj, I Suisse, C Méliet… - Tetrahedron …, 2010 - Elsevier
The enantioselective hydrogenation of indole esters has been carried out efficiently in the presence of a rhodium catalyst modified by Walphos-type chiral ligands. The addition of a …
Number of citations: 0 www.sciencedirect.com
K Kubota, K Kubota - Synthesis of Functionalized Organoboron …, 2017 - Springer
The first enantioselective borylative dearomatization of a heteroaromatic compound has been achieved using a copper(I) catalyst and a diboron reagent. This reaction involves the …
Number of citations: 0 link.springer.com

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